Foramsulfuron: From Discovery to Synthesis and Application
Foramsulfuron: From Discovery to Synthesis and Application
An In-depth Technical Guide to the Discovery and Synthesis of Foramsulfuron
Introduction
Foramsulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals. It is highly effective in controlling a broad spectrum of grass and broadleaf weeds, particularly in corn and turf applications. This technical guide provides a comprehensive overview of the discovery, synthesis, mode of action, and herbicidal efficacy of foramsulfuron, intended for researchers, scientists, and professionals in drug development and crop science.
1. Discovery and Development
Foramsulfuron was first synthesized in 1995 and subsequently reported in 2001.[1] It was developed by Aventis CropScience, which is now part of Bayer AG.[1] Foramsulfuron was introduced to the market as a novel herbicide for post-emergence weed control in corn, offering excellent efficacy against major grass weeds and several broad-leaved weeds.[2] It is often formulated with a safener, such as isoxadifen-ethyl, to enhance its selectivity in corn.[2]
2. Chemical Synthesis Pathway
The commercial synthesis of foramsulfuron is a multi-step process that typically involves the formation of key sulfonyl chloride and sulfonylurea intermediates.[1] While several specific routes have been patented, a common pathway starts from 5-nitro-2-dimethylaminocarbonylbenzenesulfonamide.
A generalized synthesis pathway is outlined below:
An alternative patented method involves the initial formylation of an aminophenyl sulfonamide intermediate, as detailed below:
3. Mode of Action: Acetolactate Synthase (ALS) Inhibition
Foramsulfuron, like other sulfonylurea herbicides, functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[4] These amino acids are essential for protein synthesis and, consequently, cell division and plant growth. By blocking ALS, foramsulfuron depletes the plant of these vital amino acids, leading to a cessation of growth, followed by chlorosis and necrosis of the plant tissues, ultimately resulting in plant death.[5] This mode of action is specific to plants and microorganisms, conferring low direct toxicity to mammals.[3]
4. Herbicidal Efficacy
Foramsulfuron exhibits a high degree of efficacy against a wide range of annual and perennial grasses and some broadleaf weeds. The level of control is dependent on the weed species, their growth stage at the time of application, and the application rate.
Table 1: Efficacy of Foramsulfuron on Various Weed Species (ED95)
| Weed Species | Scientific Name | ED95 (g a.i./ha) |
| Redroot Pigweed | Amaranthus retroflexus | 11.7 - 19.7 |
| Green Foxtail | Setaria viridis | ~20.3 |
| Wild Mustard | Sinapis arvensis | ~20.3 |
| Black Nightshade | Solanum nigrum | ~20.3 |
| Velvetleaf | Abutilon theophrasti | 20 - 50 |
| Common Lambsquarters | Chenopodium album | 20 - 52.6 |
| Barnyardgrass | Echinochloa crus-galli | 20 - 50 |
Data compiled from studies by Pannacci et al. (2016).
Table 2: Efficacy of Foramsulfuron on Various Weed Species (GR80 and I90)
| Weed Species | Scientific Name | Growth Reduction (GR80) | Biomass Reduction (I90) (g a.i./ha) |
| Barnyardgrass | Echinochloa crus-galli | Most Sensitive | - |
| Giant Foxtail | Setaria faberi | Moderately Sensitive | - |
| Velvetleaf | Abutilon theophrasti | Least Sensitive | - |
| Green Foxtail | Setaria viridis | - | 25 |
| Common Lambsquarters | Chenopodium album | - | 68 |
| Common Ragweed | Ambrosia artemisiifolia | - | 86 |
GR80 data from Bunting et al. (2004). I90 data from Nurse et al. (2007).
5. Experimental Protocols
5.1. Chemical Synthesis of Foramsulfuron (Illustrative Laboratory Scale)
This protocol is an illustrative consolidation of patented methods.
Step 1: Synthesis of 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide
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To a reaction vessel, add 2-dimethylaminocarbonyl-5-aminophenylsulfonamide (50.0 g).
-
Add ethyl formate (300 mL) and potassium tert-butoxide (2.5 g) as a basic catalyst.[6]
-
Stir the reaction mixture at 20-25°C for 2 hours.[6]
-
Increase the temperature to 60 ± 2°C and continue the reaction for 5 hours.[6]
-
After the reaction is complete, cool the mixture and isolate the solid product by suction filtration.
-
Dry the solid to obtain 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide. A yield of approximately 90% can be expected.[6]
Step 2: Synthesis of Foramsulfuron
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In a separate reaction vessel, combine the 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide (61.4 g) produced in Step 1, dimethoxypyrimidinyl phenyl carbamate (65.1 g), triethylamine (24 g), and acetonitrile (300 mL).[6]
-
Heat the mixture to 50 ± 2°C and stir for 5 hours.[6]
-
Upon completion, distill off approximately 200 mL of acetonitrile under reduced pressure.[6]
-
Cool the remaining mixture and add cold water.
-
Adjust the pH to 3 with hydrochloric acid to precipitate the product.[6]
-
Isolate the solid by suction filtration, wash with water, and dry to yield foramsulfuron. A yield of around 90% is anticipated.[6]
5.2. Herbicidal Activity Bioassay (IC50 Determination)
This protocol describes a whole-plant bioassay to determine the concentration of foramsulfuron required to inhibit plant growth by 50% (IC50).
Materials:
-
Technical grade foramsulfuron
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Acetone
-
Distilled water with a non-ionic surfactant (e.g., 0.25% v/v)
-
Seeds of a susceptible weed species (e.g., giant foxtail, Setaria faberi)
-
Potting soil
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Pots
-
Growth chamber with controlled light, temperature, and humidity
-
Analytical balance
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Spray chamber or appropriate application equipment
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots filled with potting soil.
-
Grow the plants in a growth chamber under appropriate conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Allow the plants to reach the 2-3 leaf stage before treatment.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of foramsulfuron in acetone.
-
Create a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant to achieve the desired test concentrations (e.g., a logarithmic series from 0.1 to 1000 g a.i./ha). Include a control group treated only with the water and surfactant solution.
-
-
Application:
-
Apply the different concentrations of foramsulfuron to the respective pots of plants using a calibrated sprayer to ensure uniform coverage.
-
-
Incubation and Evaluation:
-
Return the treated plants to the growth chamber and maintain them for 14 to 21 days.
-
After the incubation period, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).
-
Harvest the above-ground biomass from each pot, and measure the fresh weight. Dry the biomass in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each concentration relative to the untreated control.
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Plot the percent inhibition against the logarithm of the foramsulfuron concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response data and calculate the IC50 value.
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Foramsulfuron is a significant sulfonylurea herbicide that provides effective post-emergence control of many problematic weeds in corn and turf. Its discovery by Aventis CropScience provided a valuable tool for weed management. The multi-step synthesis, while complex, allows for the commercial production of this potent herbicide. Its mode of action as an ALS inhibitor is well-understood and provides a high degree of selectivity. The quantitative efficacy data and experimental protocols provided in this guide offer a technical foundation for researchers and professionals working with foramsulfuron and other related herbicides.
References
- 1. Foramsulfuron (Ref: AE F130360) [sitem.herts.ac.uk]
- 2. ncwss.org [ncwss.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Foramsulfuron | C17H20N6O7S | CID 11419598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105399687A - Preparation method of foramsulfuron - Google Patents [patents.google.com]
